molecular formula C20H18O8 B031313 Irisflorentin CAS No. 41743-73-1

Irisflorentin

Cat. No.: B031313
CAS No.: 41743-73-1
M. Wt: 386.4 g/mol
InChI Key: RISXUTCDCPHJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Irisflorentin, a common plant-derived natural flavonoid, is one of the major bioactive constituents of plants from the Iridaceae family . It has been reported to possess anti-inflammatory, antitumor, antidiabetic, central nervous system, and estrogenic activities . This compound has been found to interact with inducible nitric oxide synthase (iNOS) , and bovine serum albumin (BSA) , which could influence the absorption, distribution, metabolism, and therapeutic effect of drugs in vivo .

Mode of Action

This compound may exert its effects by promoting rpn-3 expression to enhance the activity of proteasomes and down-regulating egl-1 expression to block apoptosis pathways . This interaction helps to prevent α-synuclein accumulation and improve dopaminergic neuron degeneration .

Biochemical Pathways

This compound has been found to affect several biochemical pathways. It has been shown to significantly reduce the transcription and translation levels of iNOS, as well as NO production . Furthermore, it promotes the expression of phagocytic receptors SR-A1 and FcγR2a, enhancing the ability of macrophages to phagocytose bacteria .

Result of Action

This compound has been shown to suppress inflammatory responses induced by MRSA or a synthetic mimic of bacterial lipoprotein (Pam3CSK4) . It also improves dopaminergic neuron degeneration, food-sensing behavior, and lifespan in a 6-hydroxydopamine-induced Caenorhabditis elegans model .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the interaction of this compound with serum albumin can influence its absorption, distribution, metabolism, and therapeutic effect in vivo . .

Biochemical Analysis

Biochemical Properties

Irisflorentin interacts with several enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been reported to inhibit P-glycoprotein, a protein encoded by the multidrug resistance protein 1 (MDR1), which plays a crucial role in multidrug resistance to cancer cells .

Cellular Effects

This compound has been found to possess anti-inflammatory, antitumor, antidiabetic, central nervous system, and estrogenic activities . It can suppress the inflammatory response induced by MRSA or a synthetic mimic of bacterial lipoprotein (Pam3CSK4) . This compound treatment enhances the ability of macrophages to phagocytose bacteria, likely through up-regulating the expression of phagocytic receptors SR-A1 and FcγR2a .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it markedly decreases the Pam3CSK4-induced activation of ERK, JNK, or p38 MAPK pathways in macrophages . This suggests that this compound may serve as a promising compound for the therapy of bacterial infection, particularly those caused by antibiotic-resistant bacteria, such as MRSA .

Dosage Effects in Animal Models

It has been shown to improve dopaminergic neuron degeneration, food-sensing behavior, and lifespan in a 6-hydroxydopamine-induced Caenorhabditis elegans model .

Metabolic Pathways

The metabolic pathways of this compound include oxidation, demethylation, and glucuronidation . M10, identified as 6,7-dihydroxy-5,3’,4’,5’-tetramethoxy isoflavone, was the most abundant metabolite in all tested species .

Subcellular Localization

It has been shown to prevent α-synuclein accumulation in the transgenic Caenorhabditis elegans model , suggesting that it may interact with cellular components involved in protein aggregation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Irisflorentin can be isolated from the roots of Belamcanda chinensis using various extraction and purification techniques. The most common method involves the use of solvents such as methanol or ethanol for extraction, followed by chromatographic techniques for purification .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Irisflorentin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

Irisflorentin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of natural health products and supplements

Comparison with Similar Compounds

  • Rhapontigenin
  • Trans-resveratrol
  • 5,7,4’-Trihydroxy-6,3’,5’-trimethoxy-isoflavone
  • 6-Hydroxybiochannin A
  • Iridin S
  • Pinoresinol
  • Isoiridogermanal
  • Iristectorene B

Uniqueness: Irisflorentin is unique due to its specific substitution pattern on the flavonoid skeleton, which imparts distinct pharmacological properties. Its high receptor-binding capacity and diverse bioactivities make it a valuable compound for various scientific and medical applications .

Properties

IUPAC Name

9-methoxy-7-(3,4,5-trimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-22-13-5-10(6-14(23-2)18(13)24-3)11-8-26-12-7-15-19(28-9-27-15)20(25-4)16(12)17(11)21/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISXUTCDCPHJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=COC3=CC4=C(C(=C3C2=O)OC)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194575
Record name Irisflorentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41743-73-1
Record name Irisflorentin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41743-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irisflorentin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irisflorentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Irisflorentin
Reactant of Route 2
Reactant of Route 2
Irisflorentin
Reactant of Route 3
Reactant of Route 3
Irisflorentin
Reactant of Route 4
Irisflorentin
Reactant of Route 5
Irisflorentin
Reactant of Route 6
Reactant of Route 6
Irisflorentin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.